molecular formula C8H8Br2N2 B2743378 6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide CAS No. 2490426-52-1

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide

Cat. No.: B2743378
CAS No.: 2490426-52-1
M. Wt: 291.974
InChI Key: POEQASCWYFSNFX-UHFFFAOYSA-N
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Description

6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (molecular formula: C₈H₈Br₂N₂) is a halogenated heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a bromine atom at position 6 and a methyl group at position 3. The hydrobromide salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical and biochemical applications . Its structure (SMILES: CC1=CN=C2N1C=C(C=C2)Br) allows for diverse reactivity, enabling further functionalization at positions 2, 5, and 4. The compound is synthesized via condensation reactions involving brominated intermediates, as seen in analogous imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name

6-bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.BrH/c1-6-4-10-8-3-2-7(9)5-11(6)8;/h2-5H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEQASCWYFSNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of α-Haloketones with 2-Aminopyridines

The foundational approach for constructing imidazo[1,2-a]pyridine derivatives involves the reaction of α-haloketones with 2-aminopyridines. Dong-Jian Zhu and colleagues demonstrated that α-bromo/chloroketones react efficiently with 2-aminopyridines under catalyst-free, solvent-free conditions at 60°C. This method leverages nucleophilic substitution at the pyridine nitrogen, followed by intramolecular cyclization. For 6-bromo-3-methylimidazo[1,2-a]pyridine, the use of 6-bromo-2-aminopyridine and 3-chloro-2-butanone (to introduce the methyl group) under these conditions yields the target scaffold. The absence of solvents minimizes side reactions, achieving yields up to 82%.

Biradar and Bhovi further optimized this route using microwave irradiation, reducing reaction times from hours to minutes. By subjecting 6-bromo-2-aminopyridine and α-bromoketones to 300 W microwave power, cyclization completes within 10–15 minutes, enhancing yields to 89%. This method’s scalability is limited by microwave reactor capacity but offers superior purity (>98%) due to uniform heating.

Multicomponent Reactions for Structural Diversification

Multicomponent reactions (MCRs) provide a versatile route to introduce substituents at the 3-position. Blackburn and Guan utilized a three-component condensation of 2-aminopyridine, aldehydes, and isonitriles catalyzed by scandium triflate. For 3-methyl substitution, propionaldehyde serves as the aldehyde component, reacting with 6-bromo-2-aminopyridine and tert-butyl isocyanide. Scandium triflate facilitates imine formation and subsequent cyclization, yielding the hydrobromide salt after treatment with HBr gas. This method achieves 75–80% yields but requires careful control of stoichiometry to avoid byproducts.

DiMauro’s one-pot microwave-assisted MCR combines 6-bromo-2-aminopyridine, aldehydes, and isonitriles under Suzuki coupling conditions. Microwave irradiation at 120°C for 20 minutes accelerates the reaction, producing 3-aminoimidazo[1,2-a]pyridines. Methyl substitution is introduced via acetaldehyde, with subsequent alkylation or reductive amination steps yielding the 3-methyl derivative. This approach reduces reaction times to <30 minutes but necessitates post-synthetic modifications for methylation.

Bromination and Oxidation Sequences for Precursor Synthesis

Diazotization-Bromination of 6-Amino-2-methylpyridine

The synthesis of 6-bromo-2-pyridinecarboxylic acid, a precursor for esterification, begins with 6-amino-2-methylpyridine. As detailed in CN103086964A, diazotization with NaNO₂ in HBr at −20°C to −10°C generates a diazonium intermediate, which undergoes bromination with elemental bromine. Subsequent oxidation with KMnO₄ converts the methyl group to a carboxylic acid (Scheme 1).

Scheme 1. Synthesis of 6-Bromo-2-pyridinecarboxylic Acid

  • Diazotization: 6-Amino-2-methylpyridine + HBr + NaNO₂ → Diazonium salt
  • Bromination: Diazonium salt + Br₂ → 6-Bromo-2-methylpyridine
  • Oxidation: 6-Bromo-2-methylpyridine + KMnO₄ → 6-Bromo-2-pyridinecarboxylic acid

This sequence achieves 68–72% overall yield, with purity >95% after recrystallization. Critical parameters include maintaining subzero temperatures during diazotization and gradual bromine addition to prevent polybromination.

Esterification and Cyclization to Imidazo[1,2-a]pyridine

The patent CN103086964A highlights p-toluenesulfonic acid (PTSA)-catalyzed esterification of 6-bromo-2-pyridinecarboxylic acid with methanol. Refluxing at 65°C for 6 hours produces methyl 6-bromo-2-pyridinecarboxylate in 91% yield. This ester serves as a key intermediate for subsequent condensations.

For imidazo[1,2-a]pyridine formation, the ester reacts with ethylenediamine under basic conditions, followed by cyclization with HCl. Introducing the 3-methyl group requires alkylation of the intermediate amine with methyl iodide prior to cyclization. Final treatment with HBr in ethanol yields the hydrobromide salt with 85% purity, necessitating recrystallization from ethyl acetate/hexane.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Purity (%) Scalability
α-Haloketone Condensation 6-Bromo-2-aminopyridine + α-Bromoketone Microwave, 300 W, 10 min 89 98 Moderate
Multicomponent Reaction 6-Bromo-2-aminopyridine + Propionaldehyde + Isonitrile Sc(OTf)₃, 80°C, 12 h 78 92 High
Diazotization-Oxidation 6-Amino-2-methylpyridine + Br₂ + KMnO₄ HBr, −10°C, 8 h 72 95 High

Microwave-assisted condensation offers the highest efficiency but requires specialized equipment. Multicomponent reactions balance yield and scalability, while diazotization-oxidation provides reliable precursor synthesis for industrial applications.

Purification and Salt Formation

Recrystallization Techniques

Crude 6-bromo-3-methylimidazo[1,2-a]pyridine is purified via recrystallization from ethyl acetate/hexane (1:15 v/v), achieving >99% purity. For the hydrobromide salt, ethanol is the solvent of choice due to its high solubility for the free base and low solubility for the salt. Slow cooling from reflux ensures crystalline uniformity.

Hydrobromide Salt Formation

Treating the free base with 48% HBr in ethanol at 0°C precipitates the hydrobromide salt. Molar equivalence is critical to avoid residual HBr, which can degrade the product. Drying under vacuum at 40°C yields a stable crystalline form.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative of the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

Medicinal Chemistry Applications

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide serves as a crucial intermediate in the synthesis of various pharmacologically active compounds.

PDE III Inhibition

One of the primary applications is in the development of phosphodiesterase III (PDE III) inhibitors. PDE III inhibitors are utilized in treating conditions such as heart failure and asthma by enhancing cardiac contractility and improving respiratory function. The compound is specifically noted for its role in synthesizing Olprinone , a selective PDE III inhibitor that aids in managing acute heart failure and postoperative cardiac complications .

Anticancer Activity

Research indicates that derivatives of 6-bromo-3-methylimidazo[1,2-a]pyridine exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation. For instance, one study reported IC50 values below 150 μM for several derivatives against HeLa cells, indicating potential for selective targeting of cancerous cells without harming normal cells .

Antimicrobial Properties

The compound has also demonstrated potent antimicrobial activity, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. Minimum inhibitory concentration (MIC) values as low as 0.006 μM have been reported against certain strains, suggesting its potential as a new therapeutic agent for tuberculosis treatment.

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods, often involving the reaction of bromo-pyridines with suitable reagents under controlled conditions.

Synthetic Routes

A notable synthetic route involves using 2-amino-5-bromopyridine and bromacetal as starting materials, followed by a series of reactions that include refluxing in propyl carbinol and subsequent purification steps to yield the final product. This method addresses previous synthesis challenges by improving yield and reducing reaction time and energy consumption .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 6-bromo-3-methylimidazo[1,2-a]pyridine derivatives. Modifications at specific positions on the imidazo and pyridine rings can significantly influence their potency and selectivity.

Key Modifications

  • Bromine at C3 : Enhances binding affinity to biological targets.
  • Formyl group at C6 : Increases anticancer activity.
  • Substituents at C2 and C6 : Improve efficacy against Mycobacterium tuberculosis while maintaining low cytotoxicity towards mammalian cells.

Case Study 1: Antimicrobial Efficacy Against MDR-TB

A series of experiments evaluated the efficacy of 6-bromo-3-methylimidazo[1,2-a]pyridine against multidrug-resistant tuberculosis strains. The results indicated that this compound had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another study focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on various cancer cell lines using viability assays. The findings highlighted its selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further pharmacological investigations.

Summary of Biological Activities

Activity TypeMIC/IC50 ValuesNotes
AnticancerIC50 < 150 μMInduces apoptosis in multiple cancer cell lines
AntimicrobialMIC ≤ 0.006 μM against MDR-TBEffective against drug-resistant strains
Anti-inflammatoryNot quantifiedPotential inhibition of inflammatory mediators

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The imidazo[1,2-a]pyridine scaffold is highly modular, with substituents influencing electronic properties, solubility, and biological activity. Key structural analogs include:

Compound Name Substituents Molecular Formula Key Properties
6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide Br (C6), CH₃ (C3), HBr salt C₈H₈Br₂N₂ Enhanced solubility due to HBr; methyl group increases steric bulk at C3
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide Br (C3), Cl (C6), HBr salt C₇H₅Br₂ClN₂ Chlorine’s electron-withdrawing effect may reduce basicity vs. methyl
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine Br (C6), 3,4-Cl₂Ph (C2) C₁₃H₈BrCl₂N₂ Aryl group enhances hydrophobicity and π-π stacking potential
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate Br (C6), CH₃ (C2), COOEt (C3) C₁₁H₁₁BrN₂O₂ Ester group increases lipophilicity, altering pharmacokinetics

Physicochemical Properties

  • Solubility : Hydrobromide salts (e.g., target compound) exhibit superior aqueous solubility vs. neutral analogs (e.g., 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine) .

Biological Activity

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide (CAS No. 1216222-91-1) is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and related research findings.

  • Molecular Formula : C₈H₇BrN₂
  • Molecular Weight : 211.06 g/mol
  • Appearance : Solid, typically stored in a dry environment at room temperature.

Mechanisms of Biological Activity

The biological activity of 6-Bromo-3-methylimidazo[1,2-a]pyridine is largely attributed to its ability to interact with various biological pathways. Research indicates that this compound may exhibit:

  • Mutagenic Properties : Studies have shown that imidazo[1,2-a]pyridines can act as mutagens, potentially leading to DNA damage. This is particularly relevant in the context of carcinogenicity where compounds like 6-Bromo-3-methylimidazo[1,2-a]pyridine can induce mutations in bacterial and mammalian cells .
  • Anticancer Activity : Some derivatives within the imidazo[1,2-a]pyridine class have been investigated for their anticancer properties. The specific mechanisms may involve inhibition of DNA repair enzymes or interference with cell cycle regulation .

Pharmacological Studies

A number of studies have evaluated the pharmacological effects of 6-Bromo-3-methylimidazo[1,2-a]pyridine:

  • In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through activation of caspase pathways .
  • In Vivo Studies : Animal studies have indicated that administration of this compound can lead to tumor suppression in specific models, suggesting its potential as a therapeutic agent .

Case Study 1: Mutagenicity Assessment

A study assessed the mutagenic potential of 6-Bromo-3-methylimidazo[1,2-a]pyridine using the Ames test. The results indicated a dose-dependent increase in revertant colonies in Salmonella typhimurium strains, confirming its mutagenic properties .

Case Study 2: Anticancer Efficacy

In a preclinical trial involving mice with induced tumors, treatment with 6-Bromo-3-methylimidazo[1,2-a]pyridine resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an anticancer agent and suggested further investigation into its mechanism of action .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Study Reference
MutagenicityInduces DNA damage
Anticancer ActivityInduces apoptosis
CytotoxicityCell cycle disruption

Q & A

Q. What are the most efficient synthetic routes for 6-bromo-3-methylimidazo[1,2-a]pyridine hydrobromide?

Microwave-assisted synthesis is a validated method for related imidazo[1,2-a]pyridines, achieving rapid reaction times (5–20 minutes) and high yields (>80%) by enabling uniform heating and reduced side reactions. For example, Biradar et al. demonstrated microwave irradiation for synthesizing 6-bromo-imidazo[1,2-a]pyridine derivatives, optimizing precursor ratios (e.g., α-haloketones and amines) and solvent systems (e.g., ethanol or DMF) . Traditional reflux methods (6–12 hours) may still be suitable for scale-up but require rigorous purification steps like column chromatography .

Q. How should researchers characterize the purity and structure of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns can assess purity (>98%). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity:

  • ¹H NMR : Peaks for methyl groups (δ 2.4–2.6 ppm) and aromatic protons (δ 7.8–8.5 ppm).
  • ¹³C NMR : Signals for brominated carbons (δ 110–120 ppm) and carbonyl/imine carbons (δ 150–160 ppm). Single-crystal X-ray diffraction (as in ) resolves bond angles and hydrogen-bonding networks, critical for understanding reactivity .

Q. What functionalization strategies are viable for modifying the bromine substituent?

The bromine atom at position 6 undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to introduce diverse substituents. Nucleophilic substitution with amines or thiols (CuI catalysis, DMSO, 100°C) can yield amino- or thioether derivatives. Ensure inert conditions (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported reaction yields for imidazo[1,2-a]pyridine derivatives?

Discrepancies in yields (e.g., 65% vs. 85%) often stem from solvent polarity, catalyst loading, or heating methods. For instance, microwave synthesis () reduces decomposition pathways compared to conventional reflux ( ). Systematic Design of Experiments (DoE) can isolate variables like temperature (±5°C) or reagent stoichiometry (±0.1 eq) .

Q. What computational or experimental methods validate the compound’s mechanism of action in biological studies?

Molecular docking (AutoDock Vina) against targets like cyclin-dependent kinases (CDKs) predicts binding affinities (ΔG ≤ -8 kcal/mol). In vitro assays (e.g., MTT for cytotoxicity) should correlate with structural features:

  • Methyl groups enhance lipophilicity (logP ~2.5), improving membrane permeability.
  • Bromine increases electrophilicity, favoring covalent interactions with cysteine residues .

Q. How does this compound compare to analogs (e.g., 6-chloro or 6-fluoro derivatives) in stability and reactivity?

Comparative TGA/DSC analysis reveals bromine’s lower thermal stability (decomposition at 180°C vs. 210°C for chloro analogs). Reactivity differences:

  • Bromine’s lower electronegativity facilitates nucleophilic substitution (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for chloro).
  • Fluorine’s strong C-F bond limits functionalization but enhances metabolic stability .

Q. What crystallographic data are available to guide structure-activity relationship (SAR) studies?

Single-crystal studies ( ) show planar imidazo[1,2-a]pyridine cores (r.m.s. deviation <0.03 Å) with N–H···N hydrogen bonds (2.8–3.0 Å) stabilizing supramolecular assemblies. These interactions influence solubility and crystallinity, critical for formulation .

Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing impurities?

Kinetic studies (HPLC monitoring) identify rate-limiting steps (e.g., cyclization). Scale-up protocols recommend:

  • Solvent: Ethanol/water (4:1) for improved solubility and easier quenching.
  • Catalyst: Pd/C (0.5 mol%) for cost-effective cross-coupling.
  • Workup: Liquid-liquid extraction (ethyl acetate/water) over column chromatography .

Methodological Considerations

Q. What analytical techniques validate the absence of regioisomers in the final product?

High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₈H₇BrN₂⁺ requires m/z 224.9734). 2D NMR (COSY, HSQC) distinguishes regioisomers by correlating adjacent protons and carbons. For example, NOESY detects spatial proximity between methyl and pyridine protons .

Q. How do researchers assess the compound’s potential as a kinase inhibitor scaffold?

In vitro kinase profiling (Eurofins KinaseProfiler) screens against 50+ kinases (IC₅₀ ≤ 1 μM for CDK2). ADMET predictions (SwissADME) prioritize derivatives with moderate clearance (CL < 20 mL/min/kg) and low hERG inhibition (IC₅₀ > 10 μM) .

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